Cas no 871333-01-6 ((2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid)

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methyl-substituted phenyl ring and a pyrrolidine sulfonyl functional group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing sulfonyl group, which enhances the reactivity of the boronic acid moiety. The pyrrolidine ring contributes to improved solubility in organic solvents, facilitating handling in synthetic applications. Its structural stability under mild conditions makes it suitable for iterative coupling steps in complex molecule synthesis. The compound is commonly utilized in pharmaceutical and materials science research for constructing biaryl and heteroaryl frameworks. Care should be taken to store it under inert conditions to prevent protodeboronation.
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid structure
871333-01-6 structure
Product Name:(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
CAS No:871333-01-6
MF:C11H16BNO4S
MW:269.12504196167
MDL:MFCD08056365
CID:719571
PubChem ID:44119827
Update Time:2025-11-01

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
    • 2-Methyl-5-(-1-pyrrolidinylsulfonyl)benzeneboronic acid
    • (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-phenyl)boronic acid
    • (2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
    • 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
    • Boronic acid,B-[2-methyl-5-(1-pyrrolidinylsulfonyl)phenyl]-
    • (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronicacid
    • 871333-01-6
    • CS-0175773
    • DTXSID50657427
    • F76181
    • PS-9539
    • AKOS015842374
    • FT-0687781
    • A862785
    • [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
    • 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid
    • MFCD08056365
    • 2-methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acid
    • MDL: MFCD08056365
    • Inchi: 1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
    • InChI Key: IWOBOEZYVVBMGG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(B(O)O)C=1)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 269.08900
  • Monoisotopic Mass: 269.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 126-128
  • Boiling Point: 490.3±55.0 °C at 760 mmHg
  • Flash Point: 250.3±31.5 °C
  • Refractive Index: 1.601
  • PSA: 86.22000
  • LogP: 0.47800
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Security Information

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:871333-01-6)(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Order Number:A862785
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):544.0/1906.0
Email:sales@amadischem.com

Additional information on (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Introduction to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid (CAS No. 871333-01-6)

(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 871333-01-6, has garnered attention due to its unique structural properties and versatile reactivity. Boronic acids, in general, are known for their ability to participate in various chemical transformations, making them invaluable in the synthesis of complex molecules, particularly in drug development.

The core structure of this compound features a phenyl ring substituted with a methyl group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 5-position. The presence of the boronic acid functional group at the 2-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds, which is crucial for constructing intricate molecular architectures.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their role as key intermediates in pharmaceutical synthesis. The pyrrolidin-1-ylsulfonyl moiety introduces a nitrogen-rich environment, which can influence the electronic properties and reactivity of the boronic acid group. This feature makes (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid particularly interesting for designing molecules with specific biological activities.

One of the most compelling aspects of this compound is its potential application in drug discovery. Boronic acids have been extensively studied for their ability to interact with biological targets, such as enzymes and receptors. The structural flexibility offered by the phenyl ring and the nitrogen-containing sulfonyl group allows for fine-tuning of physicochemical properties, such as solubility and binding affinity. This adaptability is highly valued in medicinal chemistry, where optimizing these parameters is essential for developing effective therapeutics.

Recent advancements in computational chemistry have further highlighted the importance of boronic acid derivatives. Molecular modeling studies have demonstrated that compounds like (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be engineered to exhibit high selectivity for specific biological targets. This precision is achieved by leveraging the tunable electronic and steric properties of the boronic acid group and its substituents. Such findings are paving the way for more targeted and efficient drug development strategies.

The synthesis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. The introduction of the methyl group at the 2-position and the pyrrolidin-1-ylsulfonyl group at the 5-position necessitates precise control over reaction conditions. Recent methodologies have focused on greener synthetic routes, incorporating catalytic systems that minimize waste and energy consumption. These innovations align with broader efforts to make pharmaceutical synthesis more sustainable.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Boronic acids are known to form coordination complexes with various metals, which can be exploited in designing functional materials. For instance, complexes formed with transition metals like palladium and copper have been explored for their catalytic properties in organic transformations. The unique combination of functional groups in (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid makes it a versatile building block for such materials.

The role of computational tools in understanding the reactivity of this compound cannot be overstated. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have provided invaluable insights into its structure and dynamics. These studies have revealed that the boronic acid group exhibits distinct conformational preferences depending on its environment, which can influence its reactivity in different chemical contexts.

Future research directions for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid may include exploring its potential as a ligand in metal-catalyzed reactions or as a precursor for designing novel polymers with tailored properties. The growing interest in boronic acid derivatives underscores their importance as versatile chemical entities with broad applicability across multiple disciplines.

In conclusion, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 871333-01-6) represents a fascinating compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative therapeutics and advanced materials. As our understanding of its properties continues to evolve, so too will its applications, driving progress across multiple scientific fields.

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Amadis Chemical Company Limited
(CAS:871333-01-6)(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
A862785
Purity:99%/99%
Quantity:5g/25g
Price ($):544.0/1906.0
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